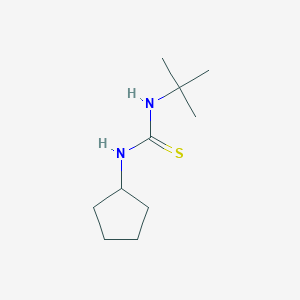
1-Tert-butyl-3-cyclopentylthiourea
Cat. No. B8795874
M. Wt: 200.35 g/mol
InChI Key: YPYMYGOFTCUHAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06642204B2
Procedure details


To a solution of tert-butyl isothiocyanate (5.0 mL; 39.4 mmoL) in DCM (200 mL) was added cyclopentylamine (4.67 mL; 47.3 mmoL) followed by DIEA and the reaction mixture was stirred at R.T. for 2 h. The mixture was diluted with EtOAc, washed with a 10% aqueous solution of citric acid (2×), saturated NaHCO3 (2×), H2O (2×) and brine (1×). The organic layer was dried over anhydrous MgSO4, filtered and evaporated to yield N-tert-butyl-N′-cyclopentyl thiourea as a white solid (3.70 g; 47% yield). The N-tert-butyl-N′-cyclopentyl thiourea (3.70 g) was dissolved in concentrated HCl (46 mL). The dark yellow solution was heated at a gentle reflux. After 40 min the reaction mixture was allowed to cool to R.T. and thereafter cooled in ice and rendered basic to pH 9.5 with solid and a saturated aqueous solution of NaHCO3. The product was extracted into EtOAc (3×). The combined EtOAc extracts were washed with H2O (2×) and brine (1×). The organic layer was dried (MgSO4), filtered and concentrated to yield a beige solid (2.46 g crude). Trituration of the crude material in hexane/EtOAc 95/5 provided, after filtration, the N-cyclopentythiourea 8a as a white solid (2.38; 90% yield).





Yield
47%
Identifiers


|
REACTION_CXSMILES
|
[C:1]([N:5]=[C:6]=[S:7])([CH3:4])([CH3:3])[CH3:2].[CH:8]1([NH2:13])[CH2:12][CH2:11][CH2:10][CH2:9]1.CCN(C(C)C)C(C)C>C(Cl)Cl.CCOC(C)=O>[C:1]([NH:5][C:6]([NH:13][CH:8]1[CH2:12][CH2:11][CH2:10][CH2:9]1)=[S:7])([CH3:4])([CH3:3])[CH3:2]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)N=C=S
|
|
Name
|
|
|
Quantity
|
4.67 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCC1)N
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CCN(C(C)C)C(C)C
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCOC(=O)C
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the reaction mixture was stirred at R.T. for 2 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


WASH
|
Type
|
WASH
|
|
Details
|
washed with a 10% aqueous solution of citric acid (2×), saturated NaHCO3 (2×), H2O (2×) and brine (1×)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer was dried over anhydrous MgSO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)(C)NC(=S)NC1CCCC1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 47% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
